(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
CAS No.: 16874-09-2
Cat. No.: VC21541669
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16874-09-2 |
|---|---|
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate |
| Standard InChI | InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | BCIXAFNTAKZNCN-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
| SMILES | CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate features an indole ring system connected to a chiral amino acid backbone with a tert-butyl ester group. The compound exists in the (S) configuration at the alpha carbon, corresponding to the natural L-form of tryptophan. This stereochemistry is crucial for its biological activities and interactions with enzymes and receptors.
The structure can be divided into three key components:
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The indole heterocycle (1H-indol-3-yl group)
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The amino acid backbone with a primary amine (2-amino group)
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The tert-butyl ester moiety (tert-butyl propanoate)
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate:
The compound exhibits moderate lipophilicity (LogP = 3.8817), which influences its bioavailability and interaction with biological membranes. This property is important for its potential pharmaceutical applications and behavior in biological systems.
Synthesis Methods
General Synthetic Approaches
The synthesis of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate typically involves protecting group strategies to maintain the stereochemical integrity of the amino acid. Several synthetic routes have been developed, with variations in the protecting groups and reaction conditions.
One common approach involves the esterification of N-protected L-tryptophan followed by deprotection of the amino group:
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Protection of the amino group of L-tryptophan with tert-butoxycarbonyl (Boc)
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Esterification of the carboxylic acid with tert-butanol
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Selective deprotection of the amino group while preserving the tert-butyl ester
Boc-Protected Route
A representative synthesis starts with Nα-(tert-butoxycarbonyl)-L-tryptophan (compound 13), which is condensed with tert-butanol in the presence of DCC (N,N′-dicyclohexylcarbodiimide) to give the tert-butyl ester (compound 14). This process has been reported to yield 43% with 46% enantiomeric excess (ee) .
The Boc-protected derivative can be prepared as described in research findings:
"(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate ((S)-5) was obtained according to the general method mentioned above as a white solid (1.10 g, 3.05 mmol). Yield: 62%. mp 143–144 °C... [α]20D +18.8 (c 0.39, CHCl3)" .
Multi-Step Protection Strategy
For applications requiring additional functionalization, a more complex protection strategy may be employed. For example, one synthesis involves:
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Preparation of tert-butyl ester 14 from Boc-protected L-tryptophan
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Protection of the indole nitrogen with benzyl chloroformate
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Additional protection with di-tert-butyl carbonate
Enzymatic Synthesis
An alternative approach utilizes enzymatic methods for the synthesis of labeled tryptophan derivatives, which can be applied to the preparation of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate:
"The enzymatic syntheses were carried out in a one-pot reaction using D-amino acid oxidase/catalase, glutamic-pyruvic transaminase, and tryptophanase."
This method is particularly valuable for preparing isotopically labeled compounds for research applications.
Biological Activities
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its promise as a candidate for further development in cancer therapy.
The anticancer activity of this compound is believed to be associated with the indole ring, which can induce apoptosis in cancer cells and inhibit tumor growth through specific molecular interactions that disrupt cancer cell signaling pathways.
Antimicrobial Effects
Research indicates that compounds containing indole structures, including (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate, can effectively combat various bacterial and fungal infections. The compound's structure may contribute to its ability to inhibit microbial growth through mechanisms that are still being elucidated.
Neuroprotective Activities
Emerging evidence suggests that indole derivatives like (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases. This neuroprotective effect may be related to the structural similarity to tryptophan, which is a precursor to serotonin, an important neurotransmitter.
Mechanism of Action
The biological activity of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is largely attributed to its interaction with specific molecular targets. The indole ring structure allows it to bind with various receptors and enzymes, modulating their activity and influencing cellular processes such as signal transduction and enzyme inhibition.
| Biological Activity | Mechanism | Potential Applications | Reference |
|---|---|---|---|
| Anticancer | Induction of apoptosis, disruption of cancer cell signaling | Cancer therapy | |
| Antimicrobial | Inhibition of microbial growth | Treatment of bacterial and fungal infections | |
| Neuroprotective | Protection against oxidative stress | Neurodegenerative diseases | |
| Signal Transduction Modulation | Interaction with signaling pathways | Various therapeutic applications |
Applications in Research and Industry
Pharmaceutical Development
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting disorders related to tryptophan metabolism and serotonergic pathways. Its protected form makes it valuable for multistep synthesis of complex drug candidates .
Peptide Synthesis
The compound is widely utilized in peptide synthesis due to its protected carboxyl group, which allows selective coupling reactions at the amino terminus. This makes it a valuable building block for creating peptides containing tryptophan residues with specific biological activities .
Biochemical Research
Researchers use (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate to study metabolic pathways involving amino acids, helping to understand protein synthesis and neurotransmitter production. The protected form allows for controlled manipulation in experimental settings .
Development of Imaging Agents
The compound has been utilized in the development of radiolabeled derivatives for positron emission tomography (PET) imaging. For example, fluorinated derivatives have been prepared for PET imaging of indoleamine 2,3-dioxygenase (IDO) activity:
"This work aims to develop a short, epimerization-free and efficient automated procedure of (S)-[18F]FETrp from a corresponding enantiopure tosylate precursor."
Comparison with Related Compounds
Structural Analogs
Several structural analogs of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate have been synthesized and studied. These include:
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(S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate - Differs in the alkyl group of the ester (methyl instead of tert-butyl)
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(S)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride - Contains an ethyl ester group
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Phenyl 2-amino-3-(1H-indol-3-yl)propanoate - Features a phenyl ester group
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Propyl 2-amino-3-(1H-indol-3-yl)propanoate - Contains a propyl ester group
Salt Forms
The hydrochloride salt form, (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (CAS: 115692-31-4), is commonly used in research due to its improved stability and solubility in aqueous media .
Protected Derivatives
Various protected derivatives have been synthesized for specific applications:
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(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate - Contains a Boc-protected amino group
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(S)-tert-Butyl 2-(trifluoroacetylamino)-3-(1H-indol-3-yl)propanoate - Features a trifluoroacetyl-protected amino group
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N-Acetyl-L-tryptophan tert-butyl ester - Contains an acetyl-protected amino group
Table 3: Comparison of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate with Related Compounds
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